N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1177273-68-5
VCID: VC2653408
InChI: InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H
SMILES: C1=COC(=C1)CNC2=NC=CS2.Cl
Molecular Formula: C8H9ClN2OS
Molecular Weight: 216.69 g/mol

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

CAS No.: 1177273-68-5

Cat. No.: VC2653408

Molecular Formula: C8H9ClN2OS

Molecular Weight: 216.69 g/mol

* For research use only. Not for human or veterinary use.

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride - 1177273-68-5

Specification

CAS No. 1177273-68-5
Molecular Formula C8H9ClN2OS
Molecular Weight 216.69 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H
Standard InChI Key USMYACZFCOKNCP-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC2=NC=CS2.Cl
Canonical SMILES C1=COC(=C1)CNC2=NC=CS2.Cl

Introduction

Chemical Identity and Structure

Basic Information

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is identified by CAS number 1177273-68-5 . The compound has a molecular formula of C8H9ClN2OS and a molecular weight of 216.69 g/mol. It belongs to several chemical classifications including 5-membered heterocycles, furans, halogenated thiazoles, and secondary amines . The structure consists of a thiazole core connected to a furan ring via a methylene bridge, with the amine group directly attached to the thiazole ring at the 2-position.

Structural Characteristics

The structure of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride features a thiazole ring connected to a furan ring through a methylene bridge attached to an amino nitrogen. The hydrochloride salt form enhances the compound's solubility and stability for various applications. The thiazole component contains nitrogen and sulfur atoms, while the furan ring contains an oxygen atom, making this a complex heterocyclic compound with multiple heteroatoms that contribute to its chemical reactivity and potential biological activities.

Physical Properties

The documented physical properties of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride include:

PropertyValue
Molecular Weight216.69 g/mol
Physical StateSolid
CAS Number1177273-68-5
Molecular FormulaC8H9ClN2OS
Chemical Classifications5-membered Heterocycles, Furan, Halogenated Thiazoles, Secondary Amines

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride typically involves multi-step chemical reactions. A common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by conversion to a carbothioamide intermediate, which is then oxidized. This synthetic pathway represents one of several potential routes to obtain the compound with appropriate purity for research applications.

Purification Methods

Standard purification techniques for similar compounds include recrystallization and various chromatographic methods to achieve the purity levels required for research applications. These purification steps are essential to remove reaction by-products and unreacted starting materials, ensuring the final compound meets analytical standards for research use.

Chemical Properties and Reactions

Stability and Reactivity

PropertyInformation
Chemical StabilityStable under recommended temperatures and pressures
ReactivityNot extensively documented in available sources
Conditions to AvoidDust generation
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Hydrogen chloride, Nitrogen oxides, Sulfur oxides

Common Chemical Reactions

Based on its structural features, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride may participate in various chemical reactions characteristic of thiazole and furan-containing compounds. The thiazole ring typically undergoes electrophilic substitution reactions under specific conditions, while the furan ring is known to participate in Diels-Alder reactions and other cycloadditions. The secondary amine functional group provides another reactive center for potential derivatization through alkylation or acylation reactions.

Solubility and Related Properties

The hydrochloride salt form generally enhances water solubility compared to the free base form. This property is particularly important for biological and pharmaceutical applications where aqueous solubility affects bioavailability and experimental utility. The improved solubility profile makes the compound more suitable for various in vitro and potentially in vivo studies compared to its free base counterpart.

Biological Activities

Anticancer Research

The compound has been noted for potential anticancer properties, as mentioned in the product description from Vulcanchem. The heterocyclic nature of the compound may contribute to potential interactions with biological targets involved in cancer pathways. Thiazole-containing compounds have demonstrated various mechanisms of anticancer activity, including inhibition of cell proliferation, induction of apoptosis, and interference with cellular signaling pathways critical for cancer progression.

Hazard TypeInformation
Routes of ExposureInhalation, eye contact, skin contact, ingestion
Symptoms of ExposureSkin inflammation, eye irritation, respiratory irritation
CarcinogenicityNot classified by IARC; Not listed by NTP
Acute ToxicityNot available in provided sources

Research Applications

Medicinal Chemistry

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride serves as a valuable building block in medicinal chemistry for the development of more complex compounds with potentially enhanced biological activities. Researchers can utilize this compound as a starting point for creating libraries of derivatives with modified structures to explore structure-activity relationships and optimize biological properties.

Drug Development

The compound has potential applications in drug development, particularly given the documented interest in thiazole derivatives for various therapeutic purposes. Its heterocyclic structure provides opportunities for chemical modifications that could enhance pharmacokinetic properties and target specificity. The presence of multiple functional groups allows for strategic modifications to improve drug-like properties such as solubility, membrane permeability, and metabolic stability.

Chemical Research

Beyond medicinal applications, this compound may be useful in chemical synthesis as an intermediate for creating more complex molecular structures. Its well-defined reactivity patterns make it suitable for structure-activity relationship studies and as a reference standard for analytical purposes. The compound's unique structure also makes it valuable for studying heterocyclic chemistry and developing novel synthetic methodologies.

SupplierAvailable Quantities
CymitQuimica250mg, 500mg, 1g, 2.5g

This range of packaging options accommodates different research needs, from small-scale preliminary studies to larger investigations requiring substantial amounts of the compound.

Future Research Directions

Areas for Further Investigation

Given the limited comprehensive data on N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride in publicly available sources, several areas warrant further investigation. These include detailed structure-activity relationship studies to understand how structural modifications affect biological activity, comprehensive biological activity profiling across multiple assay systems, exploration of specific molecular targets and binding mechanisms, and optimization of synthetic routes for improved yield and purity.

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